6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,1H3,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBPNGALZDQJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Transformations Involving 6 Iodo 3 Methylpyrimidine 2,4 1h,3h Dione
Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. researchgate.netwikipedia.org This characteristic generally makes electrophilic substitution reactions difficult compared to benzene (B151609) or other aromatic systems. researchgate.netbhu.ac.in However, the reactivity of the ring can be modulated by the presence of substituents. Activating groups, such as amino or hydroxyl groups, can increase the electron density of the ring and facilitate electrophilic attack. researchgate.net
In the pyrimidine ring, the C2, C4, and C6 positions are the most electron-deficient due to the inductive effect of the adjacent nitrogen atoms. researchgate.netwikipedia.org Consequently, the C5 position is the most electron-rich carbon and is the preferred site for electrophilic attack. researchgate.netwikipedia.orggrowingscience.com Even with the deactivating effect of the two carbonyl groups in the dione (B5365651) structure, any electrophilic substitution on a uracil (B121893) scaffold like 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione is strongly directed to the C5 position. researchgate.net Direct iodination of pyrimidine derivatives, for example, typically occurs at the C5 position when it is unsubstituted. mdpi.com
Research has consistently shown that electrophilic substitutions such as nitration and halogenation occur at the C5 position of the pyrimidine ring, particularly when activating groups are present at the C2, C4, or C6 positions. growingscience.comresearchgate.net If the C5 position is already occupied, electrophilic attack is generally hindered. pharmaguideline.com
Table 1: Regioselectivity in Electrophilic Substitution of Pyrimidines
| Ring Position | Electronic Character | Susceptibility to Electrophilic Attack | Rationale |
|---|---|---|---|
| C2, C4, C6 | Electron-deficient | Low | Adjacent to electronegative nitrogen atoms. researchgate.netwikipedia.org |
| C5 | Relatively electron-rich | High | Least affected by the electron-withdrawing nitrogen atoms. researchgate.netwikipedia.org |
Nucleophilic Substitution Reactions of Halogenated Pyrimidines
These reactions often proceed via an SNAr (nucleophilic aromatic substitution) mechanism. acs.orgnih.gov A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the iodide, providing a versatile method for introducing new functional groups onto the pyrimidine core. acs.org Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are also extensively used with 6-iodouracil (B1202057) derivatives to form new carbon-carbon bonds.
Table 2: Examples of Nucleophilic Substitution on Halogenated Pyrimidines
| Reactant | Nucleophile | Reaction Type | Product Type |
|---|---|---|---|
| This compound | Amines (R-NH2) | SNAr | 6-Amino-3-methylpyrimidine-2,4(1H,3H)-dione |
| This compound | Alkynes (R-C≡CH) / Pd catalyst | Sonogashira Coupling | 6-Alkynyl-3-methylpyrimidine-2,4(1H,3H)-dione |
| This compound | Boronic acids (R-B(OH)2) / Pd catalyst | Suzuki Coupling | 6-Aryl/Alkyl-3-methylpyrimidine-2,4(1H,3H)-dione |
Cyclization Reactions Leading to Fused Heterocyclic Systems
This compound is a key precursor for the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. These reactions typically involve a sequence of a nucleophilic substitution to replace the iodine, followed by an intramolecular cyclization.
For instance, reaction with a suitable binucleophile can lead to the formation of bicyclic structures like pyrimido[1,2-a]pyrimidinones. nih.gov A common strategy involves a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization to construct fused systems such as pyrimido[4,5-e]indolizine-2,4(1H,3H)-diones. rsc.org These fused heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govmdpi.com The versatility of the C-I bond allows for the introduction of various side chains that can subsequently participate in cyclization, leading to a wide array of novel fused pyrimidine derivatives. researchgate.net
Advanced Derivatization Reactions of the Pyrimidine Core
Beyond simple substitutions and cyclizations, the this compound core can undergo more complex transformations. The iodine atom serves as a versatile handle for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, and alkynyl groups. These reactions significantly expand the structural diversity of accessible pyrimidine derivatives.
Furthermore, the pyrimidine ring itself can be modified. For example, the dione functionality can be altered, or other positions on the ring can be functionalized if activated appropriately. The combination of the reactive C-I bond with other functionalities on the molecule allows for multi-step synthetic sequences to build highly complex and poly-functionalized molecules from a relatively simple starting material.
Radical Pathways in Iodine-Mediated Organic Transformations
The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to heat or light, or in the presence of a radical initiator, to form a pyrimidinyl radical. numberanalytics.com This reactivity opens up pathways for radical-mediated transformations, which are complementary to the more common ionic reaction pathways. researchgate.net
Iodine-mediated radical reactions can be used for various C-H functionalizations and cyclizations. researchgate.netnih.gov For example, an intramolecular radical cyclization could be initiated by the formation of a radical at the C6 position. nih.gov While less common than ionic reactions for this specific substrate, radical pathways offer unique opportunities for bond formation. Hypervalent iodine reagents are also known to mediate radical reactions, such as aminyl radical cyclizations, which can be applied to complex substrates to form spiroaminals and other intricate structures. mdpi.com The generation of radicals from iodine compounds can proceed through single electron transfer (SET) mechanisms or via the homolysis of an N-I bond formed in situ. researchgate.netchemrxiv.org
Advanced Spectroscopic and Analytical Characterization of 6 Iodo 3 Methylpyrimidine 2,4 1h,3h Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. uobasrah.edu.iq For 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its molecular architecture.
¹H and ¹³C NMR Spectral Analysis for Molecular Structure Confirmation
The proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information for confirming the molecular structure of this compound.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl protons (-CH₃) attached to the nitrogen at position 3 would typically appear as a singlet in a specific chemical shift range. The proton at position 5 of the pyrimidine (B1678525) ring (H-5) would also produce a characteristic signal. The chemical shifts of these protons are influenced by the electronic environment created by the adjacent carbonyl groups and the iodine atom.
The ¹³C NMR spectrum provides insights into the carbon skeleton. Each carbon atom in the pyrimidine ring and the methyl group will resonate at a specific chemical shift. The carbonyl carbons (C-2 and C-4) are characteristically found at lower field (higher ppm values) due to the deshielding effect of the double-bonded oxygen atoms. The iodinated carbon (C-6) will also have a distinct chemical shift, influenced by the heavy iodine atom. The carbon at position 5 (C-5) and the methyl carbon (-CH₃) will appear at higher field (lower ppm values).
A representative, though not experimentally derived for this specific molecule, data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Actual experimental values may vary based on the solvent and other experimental conditions.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| N₃-CH₃ | Singlet, ~3.2-3.4 | ~28-30 |
| C₅-H | Singlet, ~7.5-7.8 | ~100-105 |
| C₂ | - | ~150-155 |
| C₄ | - | ~160-165 |
| C₅ | See C₅-H | See C₅-H |
| C₆ | - | ~80-85 |
Note: This is a predictive table. Actual values require experimental determination.
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships (e.g., HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. mdpi.com
HSQC: This experiment correlates the chemical shifts of protons directly attached to carbon atoms. For this compound, the HSQC spectrum would show a correlation peak between the H-5 proton and the C-5 carbon, and another between the methyl protons and the methyl carbon. This confirms the direct one-bond C-H connections.
| HMBC Correlation | Expected Connectivity |
| N₃-CH ₃ to C -2 | Confirms proximity of methyl group to C-2 carbonyl |
| N₃-CH ₃ to C -4 | Confirms proximity of methyl group to C-4 carbonyl |
| C₅-H to C -4 | Confirms connectivity between C-5 and C-4 |
| C₅-H to C -6 | Confirms connectivity between C-5 and C-6 |
Note: This is a predictive table of key correlations.
Isotopic Labeling Studies and ¹⁵N NMR Spectroscopy
Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹³C, ¹⁵N, or ²H), is a powerful tool in NMR spectroscopy to simplify complex spectra and to probe specific structural or dynamic features. mit.edunih.gov For pyrimidine derivatives, ¹⁵N labeling can be particularly informative.
By synthesizing this compound with ¹⁵N-enriched precursors, ¹⁵N NMR spectroscopy can be performed. This would provide direct information about the electronic environment of the nitrogen atoms at positions 1 and 3. The chemical shifts of the ¹⁵N signals would be sensitive to the substitution pattern and the tautomeric form of the molecule. Furthermore, ¹H-¹⁵N and ¹³C-¹⁵N HMBC experiments could be used to establish long-range correlations involving the nitrogen atoms, further solidifying the structural assignment. For instance, a correlation between the methyl protons and the ¹⁵N at position 3 would definitively confirm the N-methylation site.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. mdpi.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₅H₅IN₂O₂), the expected exact mass can be calculated. HRMS analysis would confirm this elemental composition, providing strong evidence for the compound's identity and purity.
| Ion | Formula | Calculated Exact Mass |
| [M+H]⁺ | C₅H₆IN₂O₂⁺ | 252.9474 |
| [M+Na]⁺ | C₅H₅IN₂O₂Na⁺ | 274.9293 |
Note: These are calculated values. Experimental values should be within a few parts per million (ppm) of these.
Tandem Mass Spectrometry Approaches (e.g., UPLC-MS/MS) for Comprehensive Metabolite Profiling
Tandem mass spectrometry (MS/MS), often coupled with an upstream separation technique like Ultra-Performance Liquid Chromatography (UPLC), is a powerful tool for structural elucidation and for the analysis of metabolites in complex biological matrices. nih.gov In a UPLC-MS/MS experiment, the parent ion of this compound would be selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.
The fragmentation pattern would be characteristic of the pyrimidine ring and its substituents. For example, fragmentation might involve the loss of the iodine atom, the methyl group, or parts of the pyrimidine ring itself. By analyzing these fragmentation pathways, the structure of the parent compound can be confirmed.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule. While specific experimental spectra for this compound are not widely published, the expected vibrational modes can be inferred from the analysis of related pyrimidine derivatives.
The IR spectrum of pyrimidine derivatives typically reveals characteristic absorption bands. For instance, the N-H stretching vibrations are expected in the range of 3100-3200 cm⁻¹. The carbonyl (C=O) groups of the pyrimidine-2,4-dione ring will exhibit strong absorption bands, typically between 1650 and 1750 cm⁻¹. The presence of a methyl group attached to the nitrogen atom (N-CH₃) would likely show stretching and bending vibrations in the regions of 2850-2960 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.
Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the pyrimidine ring are often more prominent in the Raman spectrum. DFT calculations on similar molecules, such as 6-methyl-3-(tietan-3-yl)pyrimidin-2,4(1Н, 3Н)-dione, have been used to correlate calculated vibrational frequencies with experimental IR and Raman spectra, aiding in the precise assignment of vibrational modes. researchgate.net
Table 1: Predicted IR and Raman Active Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H | Stretching | 3100 - 3200 | IR |
| C-H (methyl) | Stretching | 2850 - 2960 | IR, Raman |
| C=O | Stretching | 1650 - 1750 | IR |
| C=C / C=N | Ring Stretching | 1400 - 1600 | IR, Raman |
| C-H (methyl) | Bending | 1400 - 1450 | IR |
| N-H | Bending | 1500 - 1650 | IR |
| C-N | Stretching | 1200 - 1350 | IR, Raman |
| C-I | Stretching | < 600 | IR, Raman |
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione and various iodo-substituted organic molecules, can provide a robust model for its expected solid-state conformation and intermolecular interactions. nih.gov
The pyrimidine-2,4(1H,3H)-dione ring is expected to be nearly planar. The iodine atom at the 6-position will influence the electron distribution within the ring and play a crucial role in the crystal packing through halogen bonding. Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govias.ac.in In the crystal lattice of this compound, it is anticipated that the iodine atom will form I···O or I···N halogen bonds with the carbonyl oxygen or nitrogen atoms of neighboring molecules. nih.govresearchgate.net These interactions, along with classical N-H···O hydrogen bonds, are expected to be the primary forces directing the supramolecular assembly. nih.govresearchgate.net The study of related iodo-substituted pyrimidines has shown that I···I interactions can also occur, further stabilizing the crystal structure. researchgate.net
Table 2: Expected Crystallographic Parameters and Intermolecular Interactions for this compound (based on related structures)
| Parameter | Expected Value/Observation |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Bond Lengths | C-I: ~2.1 Å, C=O: ~1.2 Å, C-N: ~1.4 Å |
| Key Bond Angles | C-C-I: ~120°, C-N-C: ~120° |
| Dominant Intermolecular Interactions | N-H···O hydrogen bonds, I···O/I···N halogen bonds |
Advanced Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the purification and purity assessment of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for analyzing pyrimidine derivatives. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of pyrimidine derivatives. researchgate.net For this compound, a C18 or C8 stationary phase would likely provide good separation. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed to achieve optimal separation of the main compound from any impurities or starting materials, which is crucial for monitoring the progress of a chemical reaction. researchgate.netoup.com UV detection is suitable for this compound due to the presence of the chromophoric pyrimidine ring, with a detection wavelength typically set around 254 nm or at the compound's absorption maximum.
Table 3: Typical HPLC Parameters for the Analysis of Pyrimidine Derivatives
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
UPLC utilizes columns with smaller particle sizes (<2 µm), allowing for significantly faster analysis times and improved resolution compared to traditional HPLC. This is particularly advantageous for high-throughput screening or for separating closely related impurities. nih.gov An ion-pairing reversed-phase UPLC-MS/MS method has been successfully developed for the simultaneous analysis of 35 purine (B94841) and pyrimidine nucleobases, nucleosides, and nucleotides, demonstrating the power of this technique for complex mixtures. nih.gov For this compound, a UPLC method would offer rapid purity checks, typically in under 5 minutes, with superior peak shapes and sensitivity. nih.govcreative-proteomics.com
Table 4: Representative UPLC Parameters for Fast Analysis of Pyrimidine Derivatives
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 254 nm or MS |
| Injection Volume | 1-2 µL |
Computational Chemistry and Molecular Modeling Studies of 6 Iodo 3 Methylpyrimidine 2,4 1h,3h Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can determine the electronic structure, energy, and geometry of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione, which in turn helps predict its chemical reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. nih.gov For this compound, DFT studies would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.
From this optimized structure, a wealth of information can be derived. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. nih.gov The energy and distribution of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's characteristics reveal its electron-accepting capability. nih.gov The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.
Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, MEP analysis would identify the likely sites for nucleophilic and electrophilic attacks, with negative potentials typically located around the oxygen and iodine atoms and positive potentials near the hydrogen atoms. nih.gov
Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative and presents the type of data obtained from DFT calculations. Specific experimental or published computational data for this exact compound is not available in the provided search results.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measures the molecule's overall polarity |
While DFT is a powerful tool, other quantum mechanical methods like ab initio and semi-empirical calculations are also valuable. Ab initio methods, such as Hartree-Fock, are derived directly from theoretical principles without the use of experimental data. They can be computationally intensive but provide highly accurate results for smaller molecules. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster and suitable for larger systems, though with some trade-off in accuracy.
For this compound, these methods would be employed for conformational analysis. This involves studying the different spatial arrangements of the atoms (conformers) that can be achieved through the rotation of single bonds. By calculating the energy of various conformers, researchers can identify the lowest-energy (most stable) conformation and understand the energy barriers between different rotational states. This is particularly relevant for understanding how the molecule might change its shape upon interacting with other molecules or a biological receptor.
Molecular Docking Investigations of Molecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. figshare.comsemanticscholar.orgresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific biological target.
For this compound, docking simulations would be performed by placing the molecule into the active site of a target protein of interest. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol), which helps to rank potential binders. nih.gov
Beyond a simple score, the primary output of a docking simulation is the predicted binding pose or mode. nih.gov Detailed analysis of this pose reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions can include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups on the pyrimidine (B1678525) ring) and acceptors (like carbonyl oxygens on the protein).
Halogen Bonds: The iodine atom on the pyrimidine ring can act as a halogen bond donor, interacting with nucleophilic sites on the receptor.
Hydrophobic Interactions: Involving nonpolar parts of the molecule, such as the methyl group.
π-π Stacking: Interactions between the aromatic pyrimidine ring and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the receptor's active site.
By identifying these key interactions, researchers can understand the structural basis for the molecule's binding specificity and affinity, guiding the design of more potent and selective analogs.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms over time by solving Newton's equations of motion. For the this compound-protein complex predicted by docking, an MD simulation would be run to assess its stability and dynamic behavior.
The simulation tracks the positions and velocities of all atoms in the system, including the ligand, the protein, and surrounding solvent molecules, over a period of nanoseconds to microseconds. Analysis of the MD trajectory can reveal:
The stability of the initial binding pose.
Conformational changes in both the ligand and the protein upon binding.
The persistence of key intermolecular interactions (like hydrogen bonds) over time.
The role of water molecules in mediating the binding interaction.
Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common metrics used to analyze the stability of the complex and the flexibility of different parts of the protein, respectively.
Free Energy Calculations to Quantify Binding Affinities (e.g., MM-PBSA)
To obtain a more accurate estimation of binding affinity than docking scores provide, free energy calculation methods are employed. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular approach that combines molecular mechanics energies with continuum solvation models. frontiersin.orgresearchgate.net
The MM-PBSA method calculates the binding free energy (ΔG_bind) by analyzing snapshots from an MD simulation trajectory. frontiersin.orgresearchgate.net It computes the energy of the protein-ligand complex, the free protein, and the free ligand, considering contributions from molecular mechanics energy (van der Waals and electrostatic interactions), polar solvation energy, and nonpolar solvation energy. frontiersin.orgnih.gov
Table 2: Illustrative Components of an MM-PBSA Binding Free Energy Calculation This table shows a hypothetical breakdown of energy contributions for the binding of this compound to a receptor. The values are for illustrative purposes only.
| Energy Component | Calculated Value (kcal/mol) | Contribution |
|---|---|---|
| Van der Waals Energy (ΔE_vdW) | -35.5 | Favorable |
| Electrostatic Energy (ΔE_elec) | -18.2 | Favorable |
| Polar Solvation Energy (ΔG_pol) | +30.8 | Unfavorable (Desolvation Penalty) |
| Nonpolar Solvation Energy (ΔG_nonpol) | -4.1 | Favorable |
| Binding Free Energy (ΔG_bind) | -27.0 | Overall Favorable Binding |
These calculations provide a more rigorous quantification of the binding affinity, which can be compared more reliably with experimental data and used to differentiate between compounds with subtle structural differences. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies via In Silico Approaches
While specific in silico structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively available in publicly accessible literature, a broader body of research on halogenated pyrimidine-2,4-dione derivatives provides significant insights into the molecular features governing their biological activities. Computational chemistry and molecular modeling are pivotal in elucidating these relationships, primarily through techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.
These in silico methods are instrumental in predicting the biological activity of compounds and guiding the design of new, more potent derivatives. By analyzing the structural characteristics of a series of molecules, researchers can identify key physicochemical and quantum chemical descriptors that correlate with their inhibitory activities against various biological targets.
A notable approach in the study of pyrimidine-2,4-dione derivatives involves the development of 2D-QSAR models. nih.goveurekaselect.comimist.ma These models aim to establish a mathematical relationship between the structural properties of the compounds and their biological activities, often expressed as the half-maximal inhibitory concentration (IC50). For a series of thirty-nine pyrimidine-2,4-dione derivatives studied as potential inhibitors of HIV Reverse Transcriptase-associated RNase H, several molecular descriptors were identified as crucial for their inhibitory function. imist.ma
The development of robust QSAR models typically involves the calculation of a wide range of molecular descriptors, followed by statistical methods to select the most relevant ones. Techniques such as Principal Component Analysis (PCA), Multiple Linear Regression (MLR), and Multiple Non-Linear Regression (MNLR) are commonly employed to build and validate these models. imist.ma
The following table summarizes the optimal molecular descriptors that have been identified in a study of pyrimidine-2,4-dione derivatives, which are crucial for building predictive QSAR models. imist.ma
| Descriptor Category | Specific Descriptor | General Role in SAR |
| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons and interact with biological targets. |
| Physicochemical | Density | Influences the compound's packing and interaction within a binding site. |
| Physicochemical | Octanol/Water Partition Coefficient (logP) | A measure of the compound's lipophilicity, affecting its ability to cross cell membranes. |
| Structural | Number of H-bond Acceptors | Determines the potential for forming hydrogen bonds with the target protein, a key interaction for binding. |
This table is generated based on data from a study on pyrimidine-2,4-dione derivatives and represents general findings for this class of compounds.
The insights gained from such QSAR models are valuable for the rational design of new chemical inhibitors. By understanding the effect of descriptors like density, the number of hydrogen bond acceptors, the octanol/water partition coefficient, and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), medicinal chemists can strategically modify the structure of the parent compound to enhance its inhibitory activity. imist.ma For instance, analyzing the structural features encoded in these descriptors has enabled the in silico design of novel pyrimidine-2,4-dione derivatives with potentially higher inhibitory activities. imist.ma
In addition to QSAR, molecular docking is another powerful in silico tool used to investigate the binding modes of pyrimidine derivatives within the active sites of their target proteins. This technique provides a three-dimensional visualization of the interactions between the ligand and the protein, helping to explain the observed SAR at a molecular level.
While the direct application of these specific findings to this compound requires dedicated computational studies, the established methodologies and identified key descriptors for the broader class of halogenated pyrimidine-2,4-diones provide a solid foundation for future in silico research on this particular compound. Such studies would be crucial in exploring its therapeutic potential and in the rational design of novel analogs with improved activity profiles.
Applications and Research Trajectories of 6 Iodo 3 Methylpyrimidine 2,4 1h,3h Dione in Organic Synthesis
Role as Versatile Synthetic Intermediates for Complex Organic Molecules
6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione serves as a pivotal intermediate in the synthesis of intricate organic molecules. The carbon-iodine bond at the 6-position is particularly amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide range of substituents, thereby enabling the construction of highly functionalized pyrimidine (B1678525) cores.
For instance, in the synthesis of potential therapeutic agents, the iodo group can be readily displaced by aryl, heteroaryl, alkyl, or alkynyl groups through reactions such as the Suzuki, Stille, Sonogashira, and Heck couplings. This versatility has been exploited in the synthesis of kinase inhibitors, antiviral agents, and other biologically active compounds where the pyrimidine scaffold plays a crucial role in molecular recognition and binding. The ability to introduce diverse functionalities at a specific position of the pyrimidine ring is a key advantage in the rational design and synthesis of new chemical entities.
Utilization as Derivatization Reagents in Heterocyclic Chemistry and Library Synthesis
The reactivity of this compound also extends to its use as a derivatization reagent in heterocyclic chemistry. This application is particularly valuable in the context of combinatorial chemistry and the generation of compound libraries for high-throughput screening. By reacting this iodinated pyrimidine with a diverse set of building blocks, chemists can rapidly generate a large number of structurally related compounds.
This approach is instrumental in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are necessary to optimize its biological activity. The reliable and predictable reactivity of the iodo group allows for the efficient and parallel synthesis of analogs, facilitating the exploration of the chemical space around a particular pharmacophore.
Building Blocks for the Construction of Fused Heterocyclic Systems
One of the most significant applications of this compound is its role as a precursor for the synthesis of fused heterocyclic systems. The pyrimidine ring can be annulated with other heterocyclic or carbocyclic rings to generate polycyclic structures with unique and often enhanced biological properties.
A common strategy involves the introduction of a suitable functional group at the C6 position via the iodo intermediate, followed by an intramolecular cyclization reaction. For example, the introduction of an ortho-functionalized aryl group can lead to the formation of pyrido[2,3-d]pyrimidines, a class of compounds known for their diverse pharmacological activities. Similarly, annulation with other five- or six-membered rings can give rise to a wide variety of fused systems, including thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines.
Development of Novel Synthetic Methodologies Employing Iodinated Pyrimidines
The unique reactivity of iodinated pyrimidines, including this compound, has spurred the development of novel synthetic methodologies. The predictable nature of the carbon-iodine bond has made it an ideal substrate for testing and optimizing new catalytic systems and reaction conditions.
Research in this area has led to the discovery of more efficient and selective methods for cross-coupling reactions, direct C-H functionalization, and other transformations. These advancements not only benefit the synthesis of pyrimidine-containing molecules but also have broader implications for the field of organic synthesis as a whole. The pursuit of milder reaction conditions, higher yields, and greater functional group tolerance often utilizes iodinated heterocycles like the title compound as a benchmark.
Design Principles for Pyrimidine-Based Scaffolds in Chemical Research
The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. The design of pyrimidine-based scaffolds is guided by several key principles, including the strategic placement of substituents to modulate physicochemical properties and to engage in specific interactions with biological targets.
This compound provides a versatile platform for implementing these design principles. The ability to introduce a wide array of substituents at the C6 position allows for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the nitrogen atoms at positions 1 and 3, along with the carbonyl groups, can act as hydrogen bond donors and acceptors, which are crucial for binding to proteins and other macromolecules.
Influence of Substituents on Synthetic Outcomes and Molecular Behavior
For example, the introduction of a bulky substituent can create steric hindrance that may direct the regioselectivity of a subsequent reaction. Electronically, the substituent can influence the pKa of the pyrimidine nitrogen atoms, affecting the compound's ionization state at physiological pH. Understanding these substituent effects is critical for the rational design of synthetic routes and for predicting the biological activity and pharmacokinetic properties of the final molecules.
Conclusion and Future Research Directions
Synthesis and Reaction Paradigms
The synthesis of 6-Iodo-3-methylpyrimidine-2,4(1H,3H)-dione is conceptually straightforward, typically involving the direct iodination of the parent 3-methyluracil. While specific literature detailing this exact transformation is sparse, established iodination protocols for uracil (B121893) and its derivatives provide a reliable blueprint. Common reagents for this electrophilic substitution include iodine monochloride (ICl) or molecular iodine in the presence of an oxidizing agent. The reaction proceeds via electrophilic attack at the electron-rich C5-C6 double bond, followed by rearomatization.
The true synthetic power of this compound lies in its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C6 position is an excellent substrate for a variety of these transformations, allowing for the introduction of diverse substituents.
Key Reaction Paradigms:
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the C6 position of the pyrimidinedione and a wide range of aryl, heteroaryl, or vinyl groups from boronic acids or esters. This is a robust and widely used method for constructing biaryl and related structures. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov
Sonogashira Coupling: The coupling with terminal alkynes is efficiently achieved via the Sonogashira reaction, providing access to 6-alkynyl-3-methyluracil derivatives. researchgate.netwikipedia.orgorganic-chemistry.org These products can serve as precursors for more complex molecules or exhibit interesting biological or material properties in their own right. For instance, the Sonogashira coupling of the related 6-iodouracil (B1202057) with phenylacetylene has been successfully demonstrated.
Heck-Mizoroki Reaction: This reaction allows for the arylation or vinylation of the C6 position with alkenes, offering a pathway to stilbene and related conjugated systems. wikipedia.orgbuecher.deyoutube.comorganic-chemistry.org
Stille Coupling: The Stille reaction, utilizing organostannanes as coupling partners, provides an alternative to the Suzuki-Miyaura coupling for the formation of C-C bonds. organic-chemistry.orgwikipedia.orgnih.govlibretexts.org It is known for its tolerance of a wide variety of functional groups.
Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of 6-amino-3-methyluracil derivatives by coupling with a diverse range of primary and secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.orgrug.nl
A summary of these potential palladium-catalyzed cross-coupling reactions is presented in the table below.
| Coupling Reaction | Coupling Partner | Resulting Bond | Product Class |
| Suzuki-Miyaura | R-B(OH)₂ | C-C | 6-Aryl/Vinyl-3-methyluracils |
| Sonogashira | R-C≡CH | C-C | 6-Alkynyl-3-methyluracils |
| Heck-Mizoroki | Alkene | C-C | 6-Alkenyl-3-methyluracils |
| Stille | R-Sn(Alkyl)₃ | C-C | 6-Aryl/Vinyl-3-methyluracils |
| Buchwald-Hartwig | R₂NH | C-N | 6-Amino-3-methyluracils |
Advanced Analytical and Computational Frontiers
The structural elucidation of this compound and its derivatives relies on a suite of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be expected to show a characteristic singlet for the C5-proton, shifted downfield compared to 3-methyluracil due to the deshielding effect of the adjacent iodine atom. The N-methyl group would appear as a singlet, and the N1-proton would also be observable. ¹³C NMR would show distinct signals for the carbonyl carbons (C2 and C4) and the olefinic carbons (C5 and C6), with the C6 carbon signal being significantly influenced by the attached iodine.
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and isotopic pattern. The presence of iodine (¹²⁷I) would give a characteristic molecular ion peak. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the dione (B5365651) functionality. The C-I stretching vibration would appear in the far-infrared region.
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the properties of this compound. DFT calculations can provide insights into:
Molecular Geometry: Optimization of the molecular structure to predict bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculation of molecular orbitals (HOMO, LUMO), electrostatic potential maps, and atomic charges to understand the reactivity and intermolecular interactions. acs.orgnih.gov
Spectroscopic Properties: Prediction of NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra.
Reaction Mechanisms: Elucidation of the transition states and energy profiles of its reactions, such as the initial steps of cross-coupling reactions. researchgate.net
Computational studies on the related 6-iodouracil have highlighted its unique electronic structure and potential for certain biological applications, although its stability can be a concern in some contexts. acs.orgnih.govresearchgate.net These theoretical insights are invaluable for guiding synthetic efforts and predicting the behavior of the 3-methylated analogue.
Emerging Research Trajectories in Applied Organic Synthesis
The future of research involving this compound is bright, with several promising trajectories in applied organic synthesis.
Library Synthesis for Drug Discovery: The versatility of the C-I bond in cross-coupling reactions makes this compound an ideal starting material for the generation of diverse libraries of substituted pyrimidinediones. These libraries can be screened for a wide range of biological activities, including antiviral, anticancer, and enzyme inhibitory properties.
Development of Novel Fluorescent Probes: The pyrimidinedione core can be extended through conjugation with fluorophores via the C6 position. These novel probes could be designed for specific biological targets, enabling applications in cellular imaging and diagnostics.
Functional Materials: Incorporation of the 6-substituted-3-methyluracil moiety into larger polymeric or supramolecular structures could lead to the development of new materials with interesting electronic, optical, or self-assembly properties. The ability to systematically vary the substituent at the C6 position allows for the fine-tuning of these properties.
Elaboration into Complex Natural Product Analogues: The functionalized uracil core can serve as a key fragment in the total synthesis of complex natural products or their analogues, potentially leading to the discovery of new therapeutic agents with improved properties.
Q & A
Q. What factors explain yield discrepancies in alkylation reactions across studies?
- Methodological Answer : Yields vary due to solvent polarity (DMF vs. dichloromethane), base strength (K₂CO₃ vs. NaH), and iodide leaving group efficiency. reports 40–53% yields for ethyl/propyl iodides, while notes lower yields (42%) with sterically hindered substrates .
Applications in Drug Development
Q. What structural features make this compound a candidate for kinase inhibition studies?
- Methodological Answer : The pyrimidine-dione core mimics ATP’s adenine binding motif, while the iodo group enhances electrophilicity for covalent binding. demonstrates nanomolar inhibition of eEF-2K via hydrophobic interactions with Val⁵⁰ and Phe⁹² residues .
Q. How is its selectivity profile assessed against off-target kinases?
- Methodological Answer : Selectivity is evaluated using kinase profiling panels (e.g., Eurofins KinaseProfiler). cites >100-fold selectivity for eEF-2K over PKA or PKC isoforms, validated via counter-screening at 1 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
